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Compound of Interest

Compound Name: 3,4,5-Trimethylphenol

Cat. No.: B1220615 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

3,4,5-trimethylphenol, a substituted phenolic compound relevant in various fields of chemical

research and development. The following sections detail its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental

protocols for data acquisition.

Spectroscopic Data
The spectroscopic data for 3,4,5-trimethylphenol is summarized in the tables below, providing

a quantitative basis for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H

and ¹³C NMR data for 3,4,5-trimethylphenol are presented below.

Table 1: ¹H NMR Spectral Data for 3,4,5-Trimethylphenol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1220615?utm_src=pdf-interest
https://www.benchchem.com/product/b1220615?utm_src=pdf-body
https://www.benchchem.com/product/b1220615?utm_src=pdf-body
https://www.benchchem.com/product/b1220615?utm_src=pdf-body
https://www.benchchem.com/product/b1220615?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1220615?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)
[ppm]

Multiplicity Integration Assignment

~6.5 Singlet 2H Ar-H

~4.6 Singlet (broad) 1H -OH

~2.2 Singlet 3H Ar-CH₃ (para)

~2.1 Singlet 6H Ar-CH₃ (meta)

Note: Chemical shifts are referenced to tetramethylsilane (TMS). The exact chemical shift of

the hydroxyl proton (-OH) can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data for 3,4,5-Trimethylphenol

Chemical Shift (δ) [ppm] Assignment

~151 C-OH

~137 C-CH₃ (meta)

~127 C-H

~125 C-CH₃ (para)

~20 Ar-CH₃ (meta)

~15 Ar-CH₃ (para)

Note: Chemical shifts are referenced to tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

major absorption bands in the IR spectrum of 3,4,5-trimethylphenol are listed below.

Table 3: IR Spectral Data for 3,4,5-Trimethylphenol
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Wavenumber (cm⁻¹) Intensity Assignment

~3600 Strong, Sharp O-H stretch (free hydroxyl)

~3400 Strong, Broad
O-H stretch (hydrogen-

bonded)

~3000-2850 Medium
C-H stretch (aromatic and

methyl)

~1600, ~1470 Medium-Strong C=C stretch (aromatic ring)

~1200 Strong C-O stretch (phenol)

~850 Strong C-H bend (aromatic)

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which aids in determining the molecular weight and elemental composition. The key

peaks in the electron ionization (EI) mass spectrum of 3,4,5-trimethylphenol are detailed

below.[1][2]

Table 4: Mass Spectrometry Data for 3,4,5-Trimethylphenol

m/z Relative Intensity (%) Assignment

136 100 [M]⁺ (Molecular Ion)

121 80 [M-CH₃]⁺

105 20 [M-CH₃-O]⁺

93 30 [M-C₃H₇]⁺

77 15 [C₆H₅]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.
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NMR Spectroscopy
2.1.1. Sample Preparation:

Weigh approximately 10-20 mg of high-purity 3,4,5-trimethylphenol.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d,

CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

2.1.2. ¹H NMR Acquisition:

The ¹H NMR spectrum is typically acquired on a 300 MHz or higher field NMR spectrometer.

Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2

seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise

ratio.

2.1.3. ¹³C NMR Acquisition:

The ¹³C NMR spectrum is acquired on the same spectrometer.

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and

a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Proton decoupling is used to simplify the spectrum and enhance the signal-to-noise ratio.

IR Spectroscopy
2.2.1. Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of dry 3,4,5-trimethylphenol with approximately 100-200 mg

of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Place a portion of the powder into a pellet press and apply pressure to form a thin,

transparent pellet.
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2.2.2. Data Acquisition:

Record the background spectrum of the empty sample compartment of the FTIR

spectrometer.

Place the KBr pellet in the sample holder and acquire the IR spectrum over the range of

4000-400 cm⁻¹.

Mass Spectrometry
2.3.1. Sample Introduction:

Introduce a small amount of the 3,4,5-trimethylphenol sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

2.3.2. Ionization and Analysis:

Utilize electron ionization (EI) at a standard energy of 70 eV to generate the molecular ion

and fragment ions.[1][2]

The ions are then separated based on their mass-to-charge ratio by a mass analyzer (e.g., a

quadrupole or time-of-flight analyzer).

A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3,4,5-trimethylphenol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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